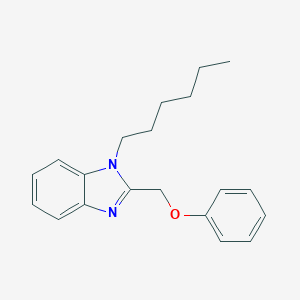![molecular formula C18H16N2O2S2 B381640 3-allyl-2-[(2-oxopropyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 379247-77-5](/img/structure/B381640.png)
3-allyl-2-[(2-oxopropyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-allyl-2-[(2-oxopropyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a phenyl group, and a prop-2-enyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-2-[(2-oxopropyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions. One common method includes the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is often carried out in the presence of a base, such as sodium methoxide, in butanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its potential commercial applications.
化学反応の分析
Types of Reactions
3-allyl-2-[(2-oxopropyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thienopyrimidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl and prop-2-enyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted thienopyrimidines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-allyl-2-[(2-oxopropyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs) and other molecular targets involved in cell cycle regulation.
Biological Studies: The compound is used in studies investigating its antimicrobial, anti-inflammatory, and analgesic properties.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-allyl-2-[(2-oxopropyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It primarily inhibits CDKs, which play a crucial role in cell cycle progression. By binding to the active site of CDKs, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other signaling pathways involved in inflammation and microbial growth .
類似化合物との比較
Similar Compounds
Pyrazolo[4,3-d]pyrimidin-7-ones: These compounds share a similar pyrimidine core and exhibit comparable biological activities, including CDK inhibition.
Pyrido[2,3-d]pyrimidin-4-ones: These derivatives also possess a pyrimidine ring and are known for their antimicrobial and anticancer properties.
Uniqueness
3-allyl-2-[(2-oxopropyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its thieno[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties
特性
CAS番号 |
379247-77-5 |
|---|---|
分子式 |
C18H16N2O2S2 |
分子量 |
356.5g/mol |
IUPAC名 |
2-(2-oxopropylsulfanyl)-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H16N2O2S2/c1-3-9-20-17(22)14-10-15(13-7-5-4-6-8-13)24-16(14)19-18(20)23-11-12(2)21/h3-8,10H,1,9,11H2,2H3 |
InChIキー |
CKJRNRJUWSMTKR-UHFFFAOYSA-N |
SMILES |
CC(=O)CSC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N1CC=C |
正規SMILES |
CC(=O)CSC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N1CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-allyl-2-({2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381559.png)
![ethyl 6-methyl-2-({[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381560.png)
![3-allyl-2-({2-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381561.png)
![3-allyl-2-({2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381562.png)
![1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B381563.png)
![Methyl 6-methyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381564.png)
![Tert-butyl [(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B381565.png)
![2-methyl-8-quinolinyl 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B381568.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B381571.png)
![2-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B381572.png)
![12-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B381575.png)
![1-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B381580.png)
![Ethyl 6-methyl-2-({[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381581.png)
